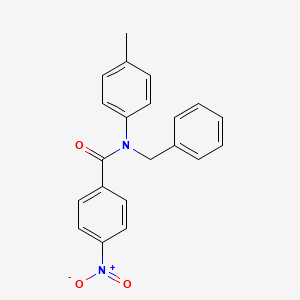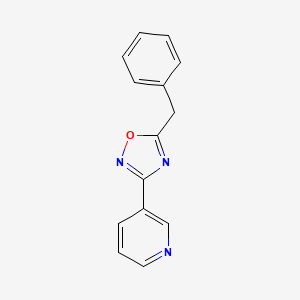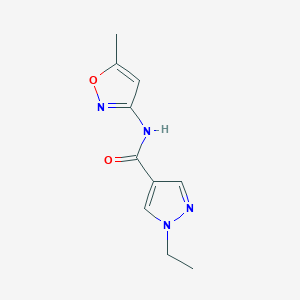
1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide is a versatile chemical compound with a unique structure that enables its application in various fields, including drug discovery, materials science, and chemical biology. This compound is characterized by its pyrazole and isoxazole rings, which contribute to its diverse reactivity and functionality.
Preparation Methods
The synthesis of 1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-dicarbonyl compounds.
Coupling of the Rings: The isoxazole and pyrazole rings are then coupled through a series of reactions, often involving amide bond formation.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but includes an oxadiazole ring, which may confer different reactivity and properties.
N-(5-methylisoxazol-3-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide: This compound features a pyrrolidine ring, which can lead to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of the isoxazole and pyrazole rings, which contribute to its diverse reactivity and wide range of applications.
Properties
IUPAC Name |
1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-14-6-8(5-11-14)10(15)12-9-4-7(2)16-13-9/h4-6H,3H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPLDFNLSKYJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
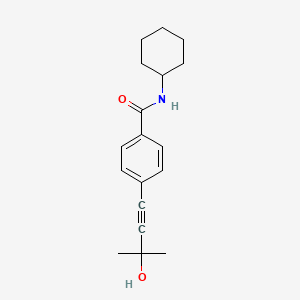
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)

![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)
![4-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide](/img/structure/B5807535.png)
![4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)
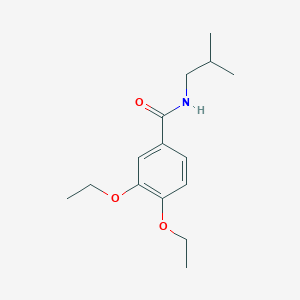

![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)
